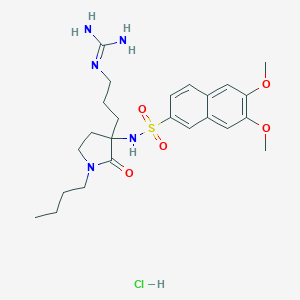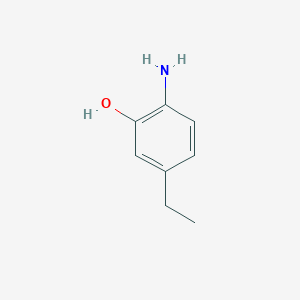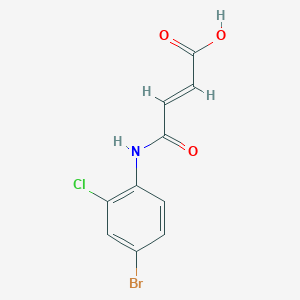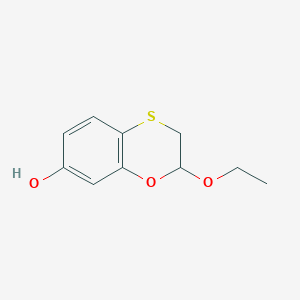
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol, also known as EBTOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclic ether and contains a benzene ring, which makes it a useful building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is not well understood, but it is believed to be due to its ability to bind to specific receptors in the body. In particular, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine in the brain. This binding may lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
Effets Biochimiques Et Physiologiques
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to inhibit the growth of cancer cells. In addition, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been shown to have neuroprotective effects, which may make it a useful treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol in lab experiments is its versatility as a building block for the synthesis of various organic compounds. In addition, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is relatively easy to synthesize and purify, which makes it a useful compound for researchers. However, one of the limitations of using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol. One area of interest is the development of new synthetic methods for the production of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol and related compounds. Another area of interest is the investigation of the potential therapeutic applications of 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, research could focus on the development of new materials and polymers using 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol as a building block.
Méthodes De Synthèse
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base, followed by cyclization using sodium methoxide.
Applications De Recherche Scientifique
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been investigated for its potential as an anticancer agent and as a treatment for Alzheimer's disease. In material science, 2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals.
Propriétés
Numéro CAS |
160855-27-6 |
|---|---|
Nom du produit |
2-Ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol |
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2-ethoxy-2,3-dihydro-1,4-benzoxathiin-7-ol |
InChI |
InChI=1S/C10H12O3S/c1-2-12-10-6-14-9-4-3-7(11)5-8(9)13-10/h3-5,10-11H,2,6H2,1H3 |
Clé InChI |
FQMOJDGZHVNQRN-UHFFFAOYSA-N |
SMILES |
CCOC1CSC2=C(O1)C=C(C=C2)O |
SMILES canonique |
CCOC1CSC2=C(O1)C=C(C=C2)O |
Synonymes |
1,4-Benzoxathiin-7-ol,2-ethoxy-2,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



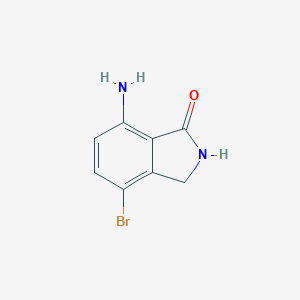
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
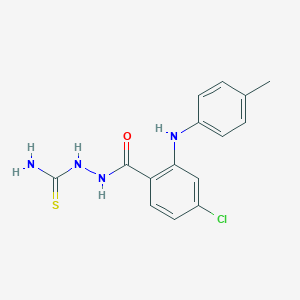
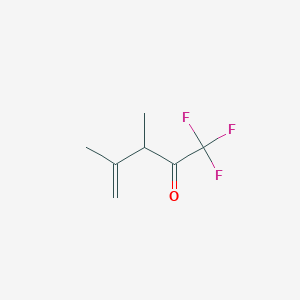
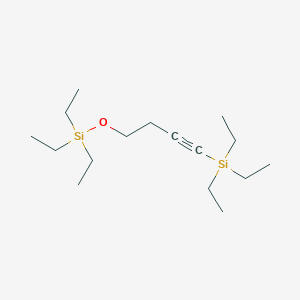
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
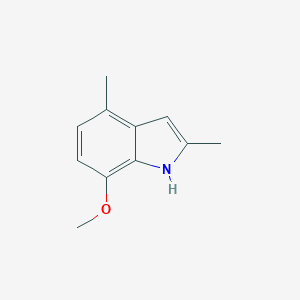
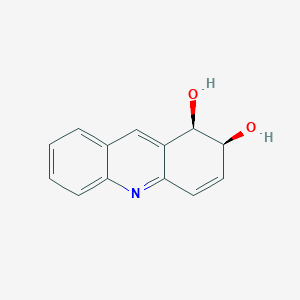
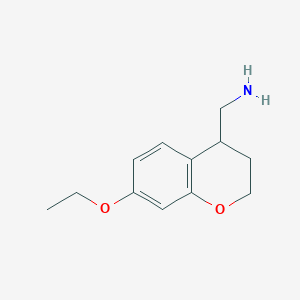
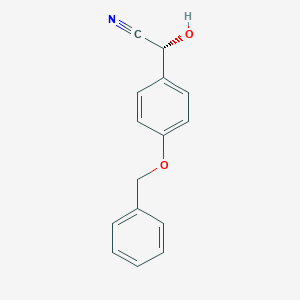
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
